Methyl 5-cyano-1-naphthoate
CAS No.:
Cat. No.: VC1151619
Molecular Formula: C13H9NO2
Molecular Weight: 211.22g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9NO2 |
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Molecular Weight | 211.22g/mol |
IUPAC Name | methyl 5-cyanonaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C13H9NO2/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12/h2-7H,1H3 |
Standard InChI Key | FBGJWKLTPFWKOU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC2=C(C=CC=C21)C#N |
Canonical SMILES | COC(=O)C1=CC=CC2=C(C=CC=C21)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 5-cyano-1-naphthoate features a naphthalene core with two functional groups: a cyano group (-C≡N) at position 5 and a methyl ester group (-COOCH₃) at position 1. This 1,5-disubstitution pattern creates a unique electronic distribution across the aromatic system, influencing its reactivity and physical properties. The presence of the electron-withdrawing cyano group significantly affects the electronic properties of the naphthalene ring, while the ester group provides opportunities for further functionalization.
Physical and Chemical Properties
Based on available data, the key physical and chemical properties of Methyl 5-cyano-1-naphthoate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 91804-21-6 |
Molecular Formula | C₁₃H₉NO₂ |
Molecular Weight | 211.216 g/mol |
Polar Surface Area (PSA) | 50.090 |
LogP | 2.49808 |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The compound possesses moderate lipophilicity as indicated by its LogP value, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological applications . The polar surface area (PSA) value of 50.09 further supports its potential for good membrane penetration in biological systems.
Synthesis Methods
Direct Functionalization
Applications and Biological Activities
Applications in Organic Synthesis
Methyl 5-cyano-1-naphthoate serves as a valuable building block in organic synthesis, offering multiple reactive sites for further transformations:
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The cyano group can be hydrolyzed to form carboxylic acids or reduced to amines
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The ester functionality can undergo various transformations including hydrolysis, transesterification, and reduction
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The naphthalene core allows for further functionalization through electrophilic aromatic substitution or metal-catalyzed coupling reactions
These properties make it an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Comparison with Similar Compounds
Structural Variations in Cyano-naphthoate Compounds
Several cyano-naphthoate compounds with varying substitution patterns have been described in the literature. The position of the cyano group relative to the ester functionality significantly influences the compound's properties and reactivity. Below is a comparison of Methyl 5-cyano-1-naphthoate with related compounds:
Structure-Activity Relationships
The positioning of the cyano group on the naphthalene ring significantly affects the electronic distribution and consequently the reactivity and biological activity of these compounds. In particular:
These differences in electronic properties and spatial arrangement lead to distinct chemical behaviors and potentially different biological activity profiles among these structural isomers.
Research Findings and Current Applications
Current Research
Research on cyano-substituted naphthoic acid derivatives has focused primarily on their potential as intermediates in pharmaceutical development. For instance, 3-cyano-1-naphthalenecarboxylic acid has been identified as an intermediate required for the manufacture of tachykinin receptor antagonists . Similar applications could be envisioned for Methyl 5-cyano-1-naphthoate, particularly in the development of bioactive compounds.
Synthetic Utility
The synthetic utility of cyano-naphthoate compounds extends to their role as building blocks in complex molecule synthesis. The functional groups present in Methyl 5-cyano-1-naphthoate provide multiple handles for chemical transformations, enabling the construction of diverse molecular architectures.
Research by Bernstein et al. demonstrated that naphthamide analogues derived from similar structures can provide potent dual NK1 and NK2 antagonists, highlighting the potential of these compounds as scaffolds for drug discovery .
Acid-Base Properties
Studies on substituted naphthoic acids have investigated their acid-base properties in various solvent systems. Parik and Ludwig measured the dissociation constants of numerous substituted naphthoic acids in methanol, N,N-dimethylformamide, pyridine, and acetonitrile, developing substituent constants for describing substituent effects in the naphthalene skeleton . Similar investigations could provide valuable insights into the acid-base behavior of Methyl 5-cyano-1-naphthoate and its hydrolysis products.
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